molecular formula C22H32O8 B12389755 HT-2 Toxin-13C22

HT-2 Toxin-13C22

Cat. No.: B12389755
M. Wt: 446.32 g/mol
InChI Key: PNKLMTPXERFKEN-YSKZOFMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Parallels

Property HT-2 Toxin This compound
Molecular formula C22H32O8 13C22H32O8
Exact mass 424.2098 Da 446.2312 Da
Chromatographic retention tR 8.8 min tR 8.8 min
MS/MS fragmentation m/z 263.1278 m/z 285.1492

Data derived from high-resolution mass spectrometry confirms identical fragmentation pathways between the labeled and native compounds, with predictable mass shifts in characteristic ions. The 13C labeling does not alter ionization efficiency or collision-induced dissociation patterns, enabling accurate signal normalization in quantitative assays.

Metabolic Stability Considerations

In plant models, both compounds undergo parallel biotransformation:

  • Phase I metabolism : Hydrolysis of acetyl/isovaleroyl groups to HT-2 toxin-triol and tetraol derivatives.
  • Phase II conjugation : Glucosylation (m/z 640.3069) and malonylation at C-3/C-4 hydroxyls.

Isotope labeling does not influence enzymatic processing rates, as demonstrated in wheat (Triticum durum) root cultures where 13C-labeled and unlabeled toxins showed equivalent conversion to 3-acetyl-HT2-glucoside. This metabolic inertness validates its utility as a stable internal standard for tracking native toxin biotransformation.

Analytical Applications

The 22 Da mass difference enables multiplexed detection in MRM transitions:

  • HT-2 Toxin : 424.2 → 263.1 [M+H]+
  • This compound : 446.2 → 285.1 [M+H]+

This mass separation eliminates isotopic overlap, permitting simultaneous quantification of endogenous toxin and recovery-corrected sample preparation efficiency. The compound’s stability at −20°C ensures consistent performance across long-term analytical workflows.

Properties

Molecular Formula

C22H32O8

Molecular Weight

446.32 g/mol

IUPAC Name

[(1'S,2S,2'R,4'S,7'R,9'R,10'R,11'S)-2'-(acetyloxy(113C)methyl)-10',11'-dihydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1

InChI Key

PNKLMTPXERFKEN-YSKZOFMMSA-N

Isomeric SMILES

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O[13C](=O)[13CH3]

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Origin of Product

United States

Preparation Methods

Key Steps in Synthesis

  • Precursor Preparation :

    • Scirpentriol Synthesis : Diacetoxyscirpenol undergoes complete alkaline hydrolysis to yield scirpentriol, an intermediate with free hydroxyl groups.
    • Peracetylation : Scirpentriol is treated with [13C4]-acetic anhydride to form [13C6]-triacetoxyscirpentriol, introducing carbon-13 labels at acetylated positions.
  • Selective Hydrolysis :

    • Controlled hydrolysis of [13C6]-triacetoxyscirpentriol using ammonium hydroxide selectively removes acetyl groups, yielding [13C4]-diacetoxyscirpenol and [13C2]-monoacetoxyscirpenol.
    • Further deacetylation of monoacetoxyscirpenol produces this compound, with all 22 carbon atoms replaced by 13C.
Step Process Reagents Outcome
1 Alkaline hydrolysis NaOH, H2O Scirpentriol
2 Peracetylation [13C4]-acetic anhydride, pyridine [13C6]-triacetoxyscirpentriol
3 Selective hydrolysis NH4OH [13C4]-diacetoxyscirpenol and [13C2]-monoacetoxyscirpenol
4 Deacetylation Catalytic base This compound

Key Challenges :

  • Yield Optimization : Hydrolysis steps require precise control to avoid over-deacetylation or incomplete labeling.
  • Isotope Purity : Ensuring >99% 13C enrichment is critical for accurate quantification.

Quality Control and Structural Characterization

Post-synthesis validation ensures the labeled toxin meets analytical standards. Techniques include:

Analytical Methods

Method Purpose Key Findings
LC-HRMS Confirm isotopic labeling and purity Detects [M+NH4]+ adducts with accurate masses matching 13C22 enrichment
NMR Spectroscopy Verify stereochemistry and functional groups Resolves 13C-labeled carbons via 13C-NMR, confirming no structural deviations
Isotope Ratio Analysis Ensure 13C/12C ratio Validates 99.5% 13C enrichment using TOPPView software

Critical Parameters :

  • Retention Time (RT) : this compound elutes at 15.68 min under LC conditions, matching non-labeled HT-2 toxin.
  • Mass Accuracy : Deviations <5 ppm confirm isotopic integrity.

This compound is marketed as a reference standard for mycotoxin analysis.

Product Specifications

Supplier CAS Number Concentration Solvent Storage
LGC Standards 1486469-92-4 25 µg/mL Acetonitrile +4°C
Romer Labs 1486469-92-4 25 µg/mL Acetonitrile 2–8°C
BioCat 1486469-92-4 1 mg N/A Blue Ice

Applications :

  • Stable Isotope Dilution Assay (SIDA) : Added to samples pre-extraction to normalize recovery losses.
  • GC-MS and LC-MS/MS : Enables detection limits of 2–5 ppb HT-2 toxin in complex matrices.

Scientific Research Applications

Analytical Chemistry

HT-2 Toxin-13C22 serves as a critical reference standard in analytical chemistry for the quantification and detection of mycotoxins in food and feed samples. The stable carbon-13 labeling facilitates precise measurements and enhances the sensitivity of detection methods such as:

  • High-Performance Liquid Chromatography (HPLC): Utilized for separating and quantifying mycotoxins in complex matrices.
  • Mass Spectrometry (MS): Employed to identify and quantify this compound and its metabolites, providing insights into their metabolic pathways.

Biological Research

In biological studies, this compound is employed to investigate the biosynthesis, metabolism, and detoxification processes of mycotoxins in living organisms. Key applications include:

  • Metabolic Fate Studies: Research on how HT-2 Toxin is metabolized in plants, such as wheat, has revealed novel metabolites and their implications for food safety .

Case Study: Metabolism in Wheat

A study investigated the metabolic profiling of HT-2 Toxin in wheat using a mixture of labeled and non-labeled solutions. The findings highlighted the formation of various biotransformation products through liquid chromatography-high resolution mass spectrometry (LC-HRMS) techniques .

Toxicological Studies

This compound is extensively used in toxicological research to understand its effects on human and animal health. Its applications include:

  • Cell Viability Assays: The compound has been shown to reduce the viability of various cancer cell lines, indicating its potential use in cancer research.

Toxicological Effects

The compound exhibits both acute and chronic toxic effects:

  • Acute Effects: Gastrointestinal damage and hematotoxicity.
  • Chronic Effects: Immunosuppression and reproductive impacts observed in animal studies .

Food Safety Testing

In the food industry, this compound is crucial for monitoring mycotoxin contamination in agricultural products. Its applications include:

  • Quality Control: Used in testing protocols to ensure compliance with safety standards set by regulatory bodies like the European Food Safety Authority (EFSA).

Regulatory Framework

The EFSA has established tolerable daily intake levels for HT-2 toxins, emphasizing the importance of monitoring these compounds in food products .

Environmental Studies

This compound plays a role in environmental research by assessing mycotoxin contamination levels in soil and water samples. This research helps understand the ecological impact of Fusarium fungi.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with T-2 Toxin

  • Structural Differences : HT-2 toxin differs from T-2 toxin at the C-4 position, where T-2 toxin has an acetyl group (-OAc), while HT-2 toxin is deacetylated (-OH) .
  • Metabolic Relationship : T-2 toxin is rapidly metabolized to HT-2 toxin in vivo, leading to their joint evaluation in risk assessments by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
  • Toxicity : Both toxins inhibit protein synthesis and disrupt mitochondrial function, but HT-2 toxin exhibits lower acute toxicity in animal models compared to T-2 toxin .
Parameter HT-2 Toxin T-2 Toxin
Molecular Formula C${22}$H${32}$O$_8$ C${24}$H${34}$O$_9$
Molecular Weight (g/mol) 424.5 466.5
IC$_{50}$ (HUVEC cells) 56.4 ng/mL 2.8 ng/mL
Primary Detection Method LC-MS with $^{13}\text{C}$-labeled internal standards Immunoassays and LC-MS
Key Metabolite N/A HT-2 toxin
Reference

Comparison with Other Trichothecenes

  • Deoxynivalenol (DON): A type B trichothecene with a distinct epoxide group. Unlike HT-2 toxin, DON primarily causes gastrointestinal toxicity and immune suppression. Its detection employs $^{13}\text{C}_{15}$-DON as an internal standard .
  • Diacetoxyscirpenol (DAS): Shares the trichothecene core but lacks the C-8 side chain modifications seen in HT-2 toxin. DAS is less studied in human cells but shows similar protein synthesis inhibition .

Comparison with Stable Isotope-Labeled Mycotoxin Standards

  • Ochratoxin A-$^{13}\text{C}_{20}$ : Used for ochratoxin A quantification, this standard has a molecular weight of 435.3 g/mol and is applied in LC-MS for cereals and wine analysis .
  • Fumonisin B3-$^{13}\text{C}_{34}$ : A labeled standard for fumonisin detection, differing in its long hydrocarbon chain structure and use in maize contamination studies .
Internal Standard Target Mycotoxin Molecular Weight (g/mol) Application
HT-2 Toxin-$^{13}\text{C}_{22}$ HT-2 toxin 446.323 Oats, cereals, LC-MS/GC
$^{13}\text{C}_{15}$-DON Deoxynivalenol 355.3 Wheat, maize, LC-MS
$^{13}\text{C}_{24}$-T2 Toxin T-2 toxin 484.5 Animal feed, LC-MS
Ochratoxin A-$^{13}\text{C}_{20}$ Ochratoxin A 435.3 Wine, coffee, LC-MS
Reference

Analytical Specificity and Cross-Reactivity

This contrasts with polyclonal antibody-based methods, which may exhibit cross-reactivity among trichothecenes due to structural similarities .

Key Research Findings

Detection Limits : HT-2 Toxin-$^{13}\text{C}_{22}$ enables quantification at 0.6 µg/kg in oat samples, surpassing the sensitivity of antibody-based methods for T-2 toxin .

Regulatory Status : The European Food Safety Authority (EFSA) recommends a combined tolerable daily intake (TDI) of 0.02 µg/kg bw/day for T-2 and HT-2 toxins due to their metabolic interconversion .

Biological Activity

HT-2 toxin, a type A trichothecene mycotoxin produced by the fungi Fusarium, has significant biological activity that impacts both animal and human health. The compound HT-2 Toxin-13C22 is a stable isotopically labeled variant used primarily for analytical purposes, including quantification in food and feed matrices. This article reviews the biological activity of HT-2 toxin, focusing on its toxicological effects, metabolic pathways, and implications for health.

Chemical Structure and Properties

HT-2 toxin (CAS Number: 1486469-92-4) is characterized by its complex molecular structure, which includes multiple functional groups contributing to its biological activity. The labeled version, this compound, is utilized in studies for tracking metabolic processes due to the incorporation of carbon-13 isotopes.

Metabolism and Biotransformation

HT-2 toxin undergoes extensive metabolism in various species. The primary metabolic pathway involves rapid deacetylation of T-2 toxin to form HT-2 toxin. This process has been observed in several animal species, including rodents and pigs, with metabolites such as neosolaniol and T2-triol being formed through hydrolysis and oxidation reactions .

Key Metabolites Identified

MetaboliteDescription
3′-hydroxy-HT2An oxidized form of HT-2 toxin
De-epoxy-HT2A detoxified derivative
HT2-malonyl-glucosideA conjugated metabolite found in wheat

A study employing liquid chromatography–high resolution mass spectrometry identified several biotransformation products in wheat, highlighting the complexity of HT-2 metabolism in plants .

Toxicological Effects

HT-2 toxin exhibits a range of toxic effects that can be classified into acute and chronic categories. The primary toxicological effects observed include:

Acute Effects:

  • Hematotoxicity: Notable reductions in white and red blood cell counts have been documented, indicating immunotoxic potential .
  • Gastrointestinal Damage: Oral exposure can lead to lesions in the gastrointestinal tract, resulting in symptoms such as vomiting and diarrhea .

Chronic Effects:

  • Immunosuppression: Long-term exposure has been linked to increased susceptibility to infections and reduced immune response .
  • Reproductive Impacts: In poultry, exposure to HT-2 has resulted in decreased egg production and poor hatchability .

Case Studies

Several case studies illustrate the impact of HT-2 toxin on animal health:

  • Poultry Production: A report indicated a 22% reduction in egg production among hens exposed to contaminated feed. Additional symptoms included increased egg breakage and oral lesions .
  • Swine Health: In a three-week dietary study involving pigs, a low observed effect level (LOEL) was established at 0.029 mg/kg body weight per day due to changes in blood cell counts .

Regulatory Aspects

The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for the sum of T-2 and HT-2 toxins at 0.1 µg/kg body weight based on available animal studies . Regulatory frameworks aim to limit exposure through monitoring programs for food safety.

Q & A

Q. What is the role of HT-2 Toxin-13C22 in analytical chemistry, and how does it improve quantification accuracy?

this compound is a stable isotope-labeled internal standard used to quantify HT-2 toxin via GC- or LC-MS. It compensates for matrix effects, ion suppression, and extraction variability by providing a near-identical chemical structure with a distinct mass signature. Researchers dissolve it in acetonitrile (25 µg/mL) and spike it into samples before extraction to normalize recovery rates . Validation parameters include linearity (R² > 0.99), precision (CV < 15%), and recovery rates (70–120%) across matrices like cereals and biological fluids.

Q. How should this compound stock solutions be prepared and stored for experimental consistency?

  • Preparation : Dilute the commercial solution (25 µg/mL in acetonitrile) to working concentrations using solvents compatible with the analytical method (e.g., methanol:water mixtures). Vortex and centrifuge to ensure homogeneity.
  • Storage : Aliquot and store at -20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles beyond three repetitions to maintain stability .
  • In-lab validation : Verify stability via periodic LC-MS analysis of control spikes over 6 months .

Q. What are the cytotoxic effects of HT-2 toxin, and how do IC₅₀ values inform experimental dosing?

HT-2 toxin inhibits protein synthesis and induces oxidative stress, DNA damage, and autophagy. IC₅₀ values vary by cell type:

Cell Line IC₅₀ (ng/mL)
HepG23.1
Jurkat23
HUVEC56.4
These values guide in vitro dosing ranges (e.g., 1–100 ng/mL for cancer cells). For in vivo studies, extrapolate doses using body surface area normalization (e.g., 10 mg/kg in mice ≈ 0.81 mg/kg in humans) .

Advanced Research Questions

Q. How can this compound elucidate metabolic pathways in plant and mammalian systems?

Isotope-assisted untargeted screening with LC-HRMS and software like MetExtract identifies metabolites by comparing isotopic patterns. For example, in barley, HT-2 toxin is metabolized to HT-2-3-O-β-glucoside (major metabolite) and malonylglucosides. Key steps:

  • Sample preparation : Homogenize plant tissues in 80% methanol, centrifuge, and filter.
  • Data acquisition : Use fast polarity switching to detect both parent and conjugated forms.
  • Validation : Confirm metabolites via authentic standards and quantify using matrix-matched calibration curves .

Q. What methodological challenges arise in quantifying HT-2 toxin in complex food matrices, and how can they be mitigated?

Challenges include co-eluting interferents (e.g., lipids in oats) and low recovery due to binding with starch. Solutions:

  • Extraction optimization : Use QuEChERS (acetonitrile with MgSO₄ and NaCl) or immunoaffinity columns.
  • Cleanup : De-hulling oats reduces toxin levels by >90% .
  • Internal standard correction : this compound corrects for losses during processing. Validate recovery rates using spiked blanks .

Q. How do sample preparation techniques affect the stability and recovery of HT-2 toxin in environmental and food samples?

  • Thermal degradation : Baking (20% oat meal in bread) retains >80% HT-2 toxin, while boiling causes variability (±15%) due to partial hydrolysis .
  • Storage conditions : Freeze-dried samples stored at -80°C show <5% degradation over 12 months vs. 20% loss at 4°C .
  • Matrix effects : Use post-column infusion to assess ion suppression and optimize LC gradients to separate interferents .

Methodological Notes

  • Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., Jurkat vs. HUVEC) may arise from cell-specific metabolic rates or assay conditions (e.g., exposure time). Replicate experiments under standardized protocols .
  • Ethical Compliance : For animal studies, adhere to institutional guidelines for toxin handling and disposal (e.g., incineration at 800°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.